molecular formula C7H17ClN2 B3026661 (2R,5S)-1,2,5-trimethylpiperazine hydrochloride CAS No. 1046788-71-9

(2R,5S)-1,2,5-trimethylpiperazine hydrochloride

Cat. No.: B3026661
CAS No.: 1046788-71-9
M. Wt: 164.67 g/mol
InChI Key: HTJODMQOZCPIRR-UHFFFAOYSA-N
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Description

(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride is a chiral organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its specific stereochemistry, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-1,2,5-trimethylpiperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.

    Cyclization: The precursors undergo cyclization to form the piperazine ring.

    Methylation: The piperazine ring is then methylated at the 1, 2, and 5 positions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-1,2,5-trimethylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of different piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation Products: N-oxides of (2R,5S)-1,2,5-trimethylpiperazine.

    Reduction Products: Various reduced piperazine derivatives.

    Substitution Products: Substituted piperazines with different functional groups.

Scientific Research Applications

(2R,5S)-1,2,5-trimethylpiperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2R,5S)-1,2,5-trimethylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2R,5R)-1,2,5-Trimethylpiperazine Hydrochloride: A stereoisomer with different biological activity.

    (2S,5S)-1,2,5-Trimethylpiperazine Hydrochloride: Another stereoisomer with distinct properties.

    N-Methylpiperazine: A related compound with a simpler structure.

Uniqueness: (2R,5S)-1,2,5-trimethylpiperazine hydrochloride is unique due to its specific stereochemistry, which can result in unique interactions with biological targets and distinct chemical reactivity compared to its stereoisomers and related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2,5-trimethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJODMQOZCPIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703039
Record name 1,2,5-Trimethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046788-71-9
Record name 1,2,5-Trimethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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